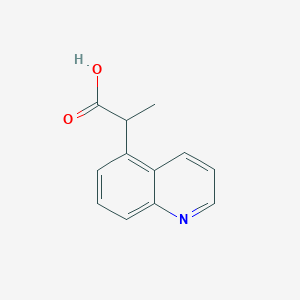

2-(Quinolin-5-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-quinolin-5-ylpropanoic acid |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3,(H,14,15) |

InChI Key |

QLBRSLJBOQWVGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C=CC=NC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(Quinolin-5-yl)propanoic Acid

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis by systematically deconstructing the molecule into simpler, readily available starting materials. The primary disconnections for the target molecule are illustrated in the figure below.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection of the Propanoic Acid Side Chain: The most logical initial disconnection is the carbon-carbon bond between the quinoline (B57606) ring and the propanoic acid moiety. This leads to a quinolin-5-yl synthon and a propanoic acid synthon. The quinolin-5-yl synthon can be represented by a variety of synthetic equivalents, such as a 5-haloquinoline (e.g., 5-bromoquinoline) for cross-coupling reactions, or a quinoline-5-carbaldehyde for olefination and subsequent reduction. The propanoic acid synthon can be derived from reagents like a malonic ester derivative or a propionate enolate.

Disconnection of the Quinoline Ring: The quinoline ring itself can be further disconnected using established synthetic strategies. A common approach is to break the bonds formed during a classical quinoline synthesis, such as the Skraup or Doebner-von Miller reaction. This typically leads to a substituted aniline (B41778) and a three-carbon unit, such as glycerol or an α,β-unsaturated carbonyl compound. For a 5-substituted quinoline, a meta-substituted aniline would be the logical precursor.

This analysis reveals two primary synthetic strategies:

Construct the quinoline ring first, then introduce the propanoic acid side chain. This is often the more convergent and flexible approach.

Start with a precursor already containing a modified propanoic acid side chain and then construct the quinoline ring around it. This can be a more linear and potentially less efficient strategy.

Classical and Modern Synthetic Routes to the Quinoline Core and its Functionalization at the 5-Position

The formation of the quinoline nucleus and the subsequent or concurrent introduction of a substituent at the C-5 position are pivotal to the synthesis of the target molecule.

Several classical named reactions provide access to the quinoline ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Skraup Synthesis: This is one of the oldest and most direct methods for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (often the nitrobenzene corresponding to the aniline). For the synthesis of a 5-substituted quinoline, a meta-substituted aniline is required. However, the Skraup synthesis with meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines, making regioselectivity a significant challenge.

Doebner-von Miller Reaction: This is a more versatile variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. This allows for a wider range of substitution patterns on the resulting quinoline ring. Similar to the Skraup synthesis, the reaction with meta-substituted anilines can yield a mixture of regioisomers.

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. The regioselectivity is generally more predictable than in the Skraup or Doebner-von Miller reactions.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This method offers excellent control over the substitution pattern of the resulting quinoline.

Table 1: Comparison of Classical Quinoline Syntheses

| Synthesis Method | Starting Materials | Key Features | Regioselectivity with m-Anilines |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Harsh conditions, direct | Mixture of 5- and 7-isomers |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | More versatile than Skraup | Mixture of 5- and 7-isomers |

| Combes Synthesis | Aniline, β-Diketone | Good for 2,4-disubstituted quinolines | Generally more predictable |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | High regioselectivity | Not directly applicable |

A more common and regioselective approach involves the synthesis of a quinoline with a functional group at the 5-position, which can then be elaborated into the propanoic acid side chain.

A key intermediate for this strategy is 5-bromoquinoline (B189535) . This compound can be synthesized through the direct bromination of quinoline, although this can lead to a mixture of products. A more controlled synthesis involves the Skraup reaction with m-bromoaniline.

Once 5-bromoquinoline is obtained, modern cross-coupling reactions offer a powerful toolkit for the introduction of the carbon framework of the propanoic acid side chain.

Heck Reaction: The palladium-catalyzed Heck reaction of 5-bromoquinoline with an acrylic acid ester (e.g., methyl acrylate) would introduce a propenoate side chain. Subsequent hydrogenation of the double bond would yield the desired propanoate.

Sonogashira Coupling: Coupling of 5-bromoquinoline with a terminal alkyne, such as propargyl alcohol, followed by oxidation and reduction steps, can also lead to the propanoic acid side chain.

Suzuki Coupling: Conversion of 5-bromoquinoline to a quinoline-5-boronic acid derivative would allow for a Suzuki coupling with a suitable partner containing the propanoic acid moiety or a precursor.

An alternative route involves the synthesis of quinoline-5-carbaldehyde . This can be achieved through various formylation methods. The aldehyde can then be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium ylide or phosphonate ester to introduce the carbon backbone, followed by reduction and hydrolysis to afford the propanoic acid.

Approaches to Chiral Synthesis and Stereocontrol at the C-2 Position of the Propanoic Acid Moiety

The propanoic acid side chain of this compound contains a stereocenter at the C-2 position. The biological activity of such molecules is often highly dependent on the stereochemistry at this center. Therefore, methods for controlling this stereochemistry are of paramount importance.

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. For 2-arylpropanoic acids, several well-established methodologies can be adapted.

Asymmetric Hydrogenation: If the propanoic acid side chain is introduced via a propenoic acid intermediate (e.g., from a Heck or Wittig reaction), asymmetric hydrogenation of the carbon-carbon double bond using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can selectively produce one enantiomer of the final product.

Asymmetric Alkylation: An enolate derived from a suitable quinolin-5-yl acetic acid derivative can be alkylated with a methylating agent in the presence of a chiral phase-transfer catalyst or a chiral base to introduce the methyl group at the C-2 position stereoselectively.

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct a subsequent reaction to occur stereoselectively. For the synthesis of this compound, a common approach would be to couple quinoline-5-acetic acid with a chiral auxiliary, such as an Evans oxazolidinone. The resulting amide can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with a methyl halide. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched this compound.

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Key Feature | Typical Reaction |

| Evans Oxazolidinones | Rigid bicyclic system directs alkylation | Diastereoselective enolate alkylation |

| SAMP/RAMP Hydrazones | Chiral hydrazones of aldehydes/ketones | Asymmetric α-alkylation |

| Pseudoephedrine Amides | Readily available and recyclable | Diastereoselective alkylation |

Catalyst-Mediated Approaches: In addition to asymmetric hydrogenation, other catalyst-mediated approaches can be employed. For instance, a chiral palladium catalyst could be used in a cross-coupling reaction between a quinoline-5-yl metallic reagent and a chiral electrophile containing the propanoic acid moiety.

Derivatization Strategies for Expanding Chemical Space and Exploring Research Profiles

The quinoline ring is an aromatic heterocycle that can undergo various electrophilic substitution reactions. The position of these substitutions is directed by the existing propanoic acid group at the 5-position and the nitrogen atom in the heterocyclic ring.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline scaffold is a common strategy to modulate electronic properties and metabolic stability. For quinoline itself, electrophilic substitution occurs on the benzene (B151609) ring. Metal-free halogenation protocols have been developed for the selective functionalization of quinoline derivatives. For instance, C5-selective halogenation of certain quinolines can be achieved using N-halosuccinimides (NCS, NBS, NIS) in aqueous conditions. orientjchem.org Given that the C5 position is already substituted in the target molecule, halogenation would be directed to other available positions, such as C8 or C6. The regioselectivity will depend on the reaction conditions and the directing influence of the C5-propanoic acid substituent.

Nitration: Nitration of the quinoline ring is a classic electrophilic aromatic substitution. The reaction of quinoline with nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. nih.govlibretexts.org For this compound, the 5-position is blocked, which would direct the incoming nitro group to other positions on the carbocyclic ring, primarily the 8-position and potentially the 6-position. nih.govnih.gov The resulting nitro-derivatives are valuable intermediates that can be further transformed, most notably into amino groups.

Alkylation: Direct C-H alkylation of the quinoline ring is a powerful tool for creating new carbon-carbon bonds. Palladium-catalyzed site-selective alkylation has been reported for various heterocycles, including quinolines, demonstrating that C5 alkylation is feasible with appropriately designed templates. mdpi.com Furthermore, photochemical methods can be employed for the hydroxyalkylation of quinolines. wikipedia.org

Amino-substitution: The introduction of an amino group can be achieved through several methods. One common route is the reduction of a nitro group, which can be introduced via nitration as described above. Another approach is nucleophilic aromatic substitution. While this reaction is more typical for positions activated by the heterocyclic nitrogen (C2 and C4), specific strategies exist for other positions. libretexts.orgyoutube.com For example, the synthesis of 4-aminoquinolines often proceeds through the corresponding 4-chloroquinoline intermediate. youtube.com

| Modification | Typical Reagents | Anticipated Position(s) on this compound | Key Intermediate |

|---|---|---|---|

| Halogenation | N-Halosuccinimides (NBS, NCS) | C8, C6 | Bromo- or Chloro-derivative |

| Nitration | HNO₃, H₂SO₄ | C8, C6 | Nitro-derivative |

| Alkylation | Allylic alcohols, Pd-catalyst | Various positions depending on catalyst system | Alkyl-derivative |

| Amino-substitution | 1. HNO₃/H₂SO₄ 2. Reduction (e.g., SnCl₂, H₂) | C8, C6 | Amino-derivative |

The carboxylic acid group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups that can alter the molecule's physicochemical properties.

Esterification: Carboxylic acids can be readily converted to esters by reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.orgkhanacademy.org This reaction is reversible, and conditions can be optimized to favor the formation of the ester product. khanacademy.org The synthesis of various quinoline-carboxylate esters has been widely reported, highlighting the utility of this transformation. mdpi.comarabjchem.org

Amidation: The formation of amides from the carboxylic acid moiety introduces a robust functional group capable of participating in hydrogen bonding. Direct amidation can be achieved by heating the carboxylic acid with an amine, often requiring high temperatures to drive off water. rsc.org More commonly, the carboxylic acid is first activated, for example by converting it to an acyl chloride, which then readily reacts with an amine. Catalytic methods using reagents like Nb₂O₅ have also been developed for the direct and efficient synthesis of amides from carboxylic acids and amines under milder conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The resulting alcohol provides a new point for further chemical modification, for example, through etherification or oxidation to an aldehyde.

| Transformation | Reagents | Product Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Hydrolysis, Amidation, Reduction |

| Amidation | Amine (R'R''NH), Coupling Agent or Acyl Chloride Intermediate | Amide (-CONR'R'') | Reduction to amine |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | Oxidation, Etherification |

Modifications to the propanoic acid side chain itself, particularly at the carbon atom alpha to the carboxyl group (the C2 position), can significantly impact the molecule's three-dimensional shape and properties.

Alpha-Substitution: The hydrogen atom on the alpha-carbon of this compound is acidic and can be removed by a base to form a nucleophilic enolate. mdpi.comarabjchem.org This enolate can then react with various electrophiles. A key reaction for introducing functionality at this position is the Hell-Volhard-Zelinskii (HVZ) reaction, which involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield an α-bromo carboxylic acid. This α-bromo derivative is a versatile intermediate, as the bromine atom can be displaced by a variety of nucleophiles (e.g., ammonia, amines, azide) to introduce new substituents at the alpha-position.

Side Chain Elongation: The carbon backbone can be extended through reactions involving the α-carbon. For example, the enolate generated from the corresponding ester derivative can be alkylated using an alkyl halide in an Sₙ2 reaction. libretexts.orgmdpi.com This introduces a new alkyl group at the alpha-position, effectively elongating or branching the side chain. More complex strategies, such as the malonic ester synthesis, provide routes to convert an alkyl halide into a carboxylic acid with two additional carbons, offering another pathway for side-chain extension.

| Modification Type | Key Reaction | Typical Reagents | Resulting Structure |

|---|---|---|---|

| α-Halogenation | Hell-Volhard-Zelinskii | Br₂, PBr₃ | 2-Bromo-2-(quinolin-5-yl)propanoic acid |

| α-Alkylation | Enolate Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | 2-Alkyl-2-(quinolin-5-yl)propanoic acid ester |

| α-Amination | Nucleophilic Substitution | α-Bromo derivative + Amine (RNH₂) | 2-Amino-2-(quinolin-5-yl)propanoic acid derivative |

Green Chemistry Principles and Sustainable Synthetic Approaches for Quinoline-Propanoic Acid Derivatives

The synthesis of quinoline derivatives has traditionally involved methods that can be harsh and environmentally taxing. Modern synthetic chemistry emphasizes the adoption of green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous materials.

Several established methods for synthesizing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are being adapted to be more environmentally friendly. Green approaches applicable to the synthesis and derivatization of quinoline-propanoic acids include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water or ethanol can significantly reduce the environmental impact of a synthesis.

Catalysis: The use of efficient and reusable catalysts is a cornerstone of green chemistry. For quinoline synthesis, solid acid catalysts like silica sulfuric acid have been employed in reactions like the Doebner synthesis, offering advantages such as mild reaction conditions and easy catalyst recovery and reuse. Formic acid has also been explored as a renewable and biodegradable catalyst.

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot reactions) reduces the need for intermediate purification steps, thereby saving solvents, reagents, and energy. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient, aligning with the goals of modern chemical research.

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Confirmation and Purity Assessment in Research Samples

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of "2-(Quinolin-5-yl)propanoic acid". By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their precise architecture and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of "this compound," distinct signals are expected for the protons of the quinoline (B57606) ring and the propanoic acid side chain. The aromatic protons on the quinoline core typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns (doublets, triplets, doublets of doublets) and coupling constants (J-values) would allow for the precise assignment of each proton on the heterocyclic ring. The methine proton (CH) and the methyl protons (CH₃) of the propanoic acid group would appear more upfield, with their chemical shifts and multiplicities providing direct confirmation of the side chain's structure.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for a related compound, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, showed signals for the carbonyl (C=O) groups around δ 161.9 and 171.5 ppm, while the carbons of the propanoic side chain (NCH₂ and CH₂CO) appeared at δ 38.2 and 32.2 ppm, respectively nih.gov. For "this compound," one would expect to see distinct signals for the carboxylic acid carbon (δ ~170-180 ppm), the carbons of the quinoline ring (δ ~120-150 ppm), and the aliphatic carbons of the propanoic acid moiety.

2D-NMR and DEPT: For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, advanced NMR techniques are employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between coupled protons and between protons and their directly attached carbons, respectively, allowing for a complete and confident structural assignment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Related Quinoline Propanoic Acid Derivative (Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate) nih.gov

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| NCH₂ | 4.49 (triplet) | 38.2 |

| CH₂CO | 2.67 (triplet) | 32.2 |

| OCH₃ | 3.61 (singlet) | 51.8 |

| C=O (Amide) | - | 161.9 |

| C=O (Ester) | - | 171.5 |

Note: This data is for a related structure and serves to illustrate the typical chemical shift ranges and assignments.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental formula of a compound. HRMS provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different atomic compositions. For "this compound" (C₁₂H₁₁NO₂), the expected monoisotopic mass is 201.07898 Da uni.lu.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (e.g., the molecular ion [M+H]⁺). The resulting fragmentation pattern is unique to the molecule's structure and can be used to confirm the connectivity of the quinoline core and the propanoic acid side chain. The structures of various quinoline derivatives have been confirmed using HR-MS mdpi.com.

Table 2: Predicted m/z Values for Adducts of a Structural Isomer, 2-(isoquinolin-5-yl)propanoic acid (C₁₂H₁₁NO₂) uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₂NO₂]⁺ | 202.08626 |

| [M+Na]⁺ | [C₁₂H₁₁NNaO₂]⁺ | 224.06820 |

| [M+K]⁺ | [C₁₂H₁₁KNO₂]⁺ | 240.04214 |

Note: This data is for a close structural isomer and illustrates the expected adducts in HRMS analysis.

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to characterize its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. For "this compound," the IR spectrum would show characteristic absorption bands confirming its key functional groups. A very broad band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. A strong, sharp absorption around 1700-1720 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid scribd.com. Absorptions in the 1500-1600 cm⁻¹ region would be indicative of the C=C and C=N stretching vibrations within the quinoline aromatic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The quinoline ring is a chromophore that absorbs UV light. The UV spectrum of a related quinoline propanoic acid derivative showed characteristic absorption maxima, which are useful for quantitative analysis and for monitoring reactions involving the quinoline scaffold scribd.com.

Chromatographic Techniques for Separation, Isolation, and Quantification in Research Studies

Chromatographic methods are essential for separating "this compound" from starting materials, byproducts, or degradation products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile compounds like "this compound." A stability-indicating HPLC assay was successfully developed for a related compound, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid, demonstrating the utility of this technique researchgate.net.

Typically, a reverse-phase (RP-HPLC) method is used, where the compound is separated on a hydrophobic stationary phase (like C18) using a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile or methanol and water, with an acid modifier such as phosphoric acid or formic acid to ensure the carboxylic acid group is protonated and produces a sharp peak researchgate.netsielc.com. By monitoring the elution of the compound with a UV detector set at an absorption maximum for the quinoline ring, the method can be used to determine the percentage purity of a sample and to track the progress of a chemical reaction over time pensoft.net.

Table 3: Typical RP-HPLC Conditions for Analysis of Related Arylpropanoic Acids researchgate.netsielc.compensoft.net

| Parameter | Condition |

|---|---|

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., H₃PO₄, HCOOH) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS (e.g., at 225 nm) |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to its low volatility and the presence of a polar carboxylic acid group, "this compound" itself is not suitable for direct GC analysis without derivatization. However, GC is highly valuable for assessing the purity of volatile starting materials or intermediates that may be used in its synthesis. For instance, if simpler propanoic acid derivatives or other volatile precursors are used, GC coupled with a mass spectrometer (GC-MS) can identify and quantify these components and any related impurities, ensuring the quality of the materials used in the synthetic process creative-proteomics.com.

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a chiral center in this compound necessitates the use of specialized analytical techniques to separate and quantify its enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for determining enantiomeric purity. unife.it This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times and allowing for their individual quantification. The choice of the CSP is critical and is often based on the structural characteristics of the analyte. For acidic compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. Glycopeptide antibiotics, such as teicoplanin and vancomycin, immobilized on silica gel have also been successfully employed as chiral selectors for the separation of various racemic acids. nih.govnih.gov

A typical chiral HPLC method development for this compound would involve screening various CSPs and mobile phase compositions. The mobile phase often consists of a non-polar organic solvent (like hexane) with a polar modifier (such as isopropanol or ethanol) to modulate retention and enantioselectivity. researchgate.net The detection is commonly performed using a UV detector, leveraging the chromophoric quinoline moiety of the molecule. researchgate.net

The validation of a chiral HPLC method is crucial to ensure its reliability for determining enantiomeric purity. nih.gov Key validation parameters include linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for the minor enantiomer in the presence of the major one. researchgate.net Capillary electrophoresis (CE) with a chiral selector, such as cyclodextrins, presents an alternative approach, although HPLC is generally favored for its higher precision and accuracy in quantitative analysis. nih.gov

Table 1: Potential Chiral HPLC Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H) or Glycopeptide-based (e.g., Teicoplanin) |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the quinoline ring |

| Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide a wealth of information. This technique can definitively establish the absolute configuration of a chiral center, which is crucial for understanding its biological activity.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. mdpi.com The data obtained from X-ray crystallography includes bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the crystal lattice.

Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound. For this compound, the carboxylic acid group and the nitrogen atom in the quinoline ring are potential sites for hydrogen bonding.

While obtaining suitable crystals can be a challenging and time-consuming process, the detailed structural insights gained are invaluable for drug design and understanding structure-activity relationships. nih.govmdpi.com

Table 2: Information Obtainable from X-ray Crystallography of this compound

| Structural Information | Significance |

|---|---|

| Absolute Configuration | Unambiguously determines the R or S configuration of the chiral center. |

| Molecular Conformation | Provides precise bond lengths, bond angles, and torsional angles. |

| Crystal Packing | Reveals intermolecular interactions like hydrogen bonding and stacking. |

| Polymorphism | Can identify different crystalline forms of the compound. |

Other Advanced Analytical Methods for Mechanistic Research (e.g., Circular Dichroism for Chiral Compounds)

Beyond the foundational techniques of chromatography and crystallography, other advanced analytical methods can provide deeper insights into the properties and behavior of this compound.

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, a CD spectrum provides a unique fingerprint that is directly related to its absolute configuration and conformation in solution.

By comparing the experimental CD spectrum with that predicted by computational methods (e.g., time-dependent density functional theory), the absolute configuration of the enantiomers can be determined. CD spectroscopy is also sensitive to conformational changes, making it a valuable tool for studying how the molecule's shape might change in different solvent environments or upon binding to a biological target. nih.gov

Other relevant techniques could include:

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This method can be used to determine enantiomeric purity by inducing chemical shift differences between the enantiomers.

Mass Spectrometry (MS): While not inherently a chiral technique, when coupled with a chiral separation method (LC-MS), it can provide sensitive detection and quantification of enantiomers. scribd.com

The application of these advanced analytical methods is essential for a comprehensive understanding of this compound, from its fundamental stereochemical properties to its potential interactions in a biological context.

Potential Academic and Research Applications Beyond Traditional Pharmacology

Applications in Chemical Biology Research as Molecular Probes and Tool Compounds

In the field of chemical biology, 2-(Quinolin-5-yl)propanoic acid and its derivatives can serve as molecular probes to investigate cellular processes and molecular interactions. The quinoline (B57606) core can be functionalized with reporter groups, such as fluorescent tags, to enable the visualization and tracking of these molecules within biological systems. This allows researchers to study the localization, movement, and interactions of the probe with its cellular targets in real-time.

Furthermore, by modifying the propanoic acid side chain, researchers can create a library of tool compounds with varying properties. These compounds can be used to probe the structure-activity relationships of biological targets, helping to elucidate their function and identify potential sites for therapeutic intervention. The ability to systematically alter the chemical structure and observe the corresponding changes in biological activity is a cornerstone of chemical biology research. nih.gov

Role as Scaffolds for Design and Development of New Chemical Entities for Academic Exploration

The quinoline ring is a well-established pharmacophore, and this compound provides a versatile scaffold for the design and synthesis of novel chemical entities for academic research. mdpi.commdpi.com Its structure can be readily modified at multiple positions, allowing for the creation of diverse libraries of compounds with unique three-dimensional shapes and chemical properties. nih.gov This structural diversity is crucial for exploring new areas of chemical space and identifying compounds with novel biological activities. mdpi.comnih.gov

The development of new synthetic methodologies, such as multicomponent reactions, has further expanded the possibilities for creating complex quinoline derivatives from simple starting materials. nih.govresearchgate.net These advancements enable the rapid and efficient generation of compound libraries for high-throughput screening and other academic research applications. The exploration of these new chemical entities can lead to the discovery of compounds with unexpected biological activities and open up new avenues of scientific inquiry. nih.govnih.gov

Table 1: Examples of Quinoline Scaffolds in Research

| Quinoline Derivative | Research Application Area | Key Feature |

|---|---|---|

| This compound | Building block for new chemical entities | Versatile scaffold for modification |

| Quinolin-2-one thiosemicarbazides | Antimicrobial and urease inhibitors | Hybrid structure with enhanced activity nih.gov |

| (Quinolin-2-ylmethoxy)phenyl derivatives | Leukotriene receptor antagonists | Enhanced potency through side chain variation nih.gov |

| 8-[(2H-tetrazol-5-yl)methoxy]quinoline derivatives | Anticancer agents | Induction of oxidative stress in cancer cells nih.gov |

Exploration of Quinoline-Propanoic Acid Derivatives in Advanced Materials Science Research

The unique photophysical and electronic properties of the quinoline ring system make its derivatives, including those related to this compound, attractive candidates for applications in advanced materials science. researchgate.net Quinoline-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs), transistors, and photovoltaic cells. researchgate.net

The ability of the quinoline moiety to participate in π-π stacking interactions and its electron-accepting nature are key to its utility in these applications. researchgate.net By tuning the electronic properties of the quinoline ring through the introduction of various substituents, researchers can tailor the optical and electronic characteristics of the resulting materials. researchgate.net For instance, the incorporation of quinoline-propanoic acid derivatives into polymer-based solar cells or dye-sensitized solar cells is an active area of research. researchgate.net

Agricultural and Plant Science Applications (e.g., plant growth regulators)

Derivatives of quinoline have shown promise in the field of agriculture and plant science. researchgate.net For example, certain quinoline compounds have been found to act as plant growth regulators, influencing processes such as seedling height. researchgate.net Specifically, derivatives of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have been demonstrated to increase the height of seedlings in ornamental plants like Tagetes luteum and Salvia splendens. researchgate.net

While direct studies on this compound in this context are not widely reported, the known activity of other quinoline derivatives suggests that it could serve as a lead structure for the development of new plant growth regulators or other agrochemicals. nih.gov The propanoic acid side chain could be modified to optimize uptake and activity in plants.

Development of Certified Reference Materials for Analytical Research and Quality Control

In analytical chemistry, certified reference materials (CRMs) are essential for ensuring the accuracy and reliability of measurements. sigmaaldrich.com These are highly pure and well-characterized substances used for calibration, validation of analytical methods, and quality control. labsertchemical.com

Given the importance of quinoline derivatives in various fields, including pharmaceuticals and environmental analysis, there is a need for corresponding CRMs. sigmaaldrich.comresearchgate.netspectrochem.in While a specific CRM for this compound may not be commercially available, the general class of quinoline compounds is represented in reference material catalogs. The development of a CRM for this compound would be a valuable resource for researchers working with this compound, enabling them to perform accurate quantitative analysis and ensure the quality of their data. sigmaaldrich.comlabsertchemical.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Quinolin-5-yl)propanoic acid, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via multicomponent reactions involving quinoline derivatives and acrylic acid precursors. A common method involves heating quinoline derivatives (e.g., 5-substituted quinolines) with acrylic acid derivatives at elevated temperatures (~100°C) under controlled pH to facilitate cyclization and keto-acid formation . Optimization includes adjusting reaction time, solvent polarity, and catalyst selection (e.g., acid/base catalysts) to improve yield. Post-synthesis, purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinoline backbone and propanoic acid moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% as per research-grade standards) . Infrared (IR) spectroscopy can identify functional groups like the ketone (C=O) and carboxylic acid (O-H) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Answer : Critical properties include solubility (polar solvents like DMSO or methanol), melting point (~287–293°C based on analogous quinoline derivatives), and stability under ambient conditions. The compound’s pKa (~4.5 for the carboxylic acid group) influences its ionization state in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent carriers) or impurity profiles. To address this:

- Standardize assay protocols (e.g., fixed concentrations of DMSO).

- Validate compound purity using orthogonal methods (HPLC, LC-MS).

- Replicate studies with rigorous statistical analysis (e.g., ANOVA for dose-response curves) .

Q. What strategies are effective for improving the synthetic yield of this compound in scalable reactions?

- Answer : Advanced techniques include:

- Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions.

- Catalytic systems : Use palladium or organocatalysts to accelerate cyclization.

- Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry) .

Q. How can computational modeling aid in understanding the biological interactions of this compound?

- Answer : Molecular docking studies predict binding affinities to target proteins (e.g., enzymes or receptors). Density Functional Theory (DFT) calculations elucidate electronic properties influencing reactivity. Pharmacophore modeling guides structural modifications for enhanced activity .

Q. What methodologies are recommended for identifying and quantifying impurities in this compound batches?

- Answer : Employ LC-MS/MS to detect trace impurities (e.g., unreacted intermediates or degradation products). Compare retention times and fragmentation patterns against reference standards. Quantitative NMR (qNMR) can quantify major impurities if certified standards are unavailable .

Q. How does the quinoline moiety influence the compound’s mechanism of action in medicinal chemistry applications?

- Answer : The quinoline ring enhances lipophilicity, improving membrane permeability. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors). Substituents at the 5-position modulate selectivity and potency .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.